Meperidine-D4 Hydrochloride, also known as Pethidine-D4 Hydrochloride, is a deuterated form of the opioid analgesic meperidine. Its full chemical name is ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride, with a molecular formula of C₁₅H₁₇D₄NO₂·HCl and a molecular weight of approximately 287.82 g/mol. This compound appears as a white to off-white crystalline powder and is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics due to its isotopic labeling .
As a deuterated analog of meperidine, Meperidine-D4 Hydrochloride exhibits similar biological activities, primarily acting as an opioid analgesic. It binds to the mu-opioid receptors in the central nervous system, producing effects such as analgesia, sedation, and euphoria. Its deuterated nature allows for improved tracking in metabolic studies without altering its pharmacological properties significantly .
The synthesis of Meperidine-D4 Hydrochloride generally involves deuteration of the precursor meperidine compound. Common methods include:
Meperidine-D4 Hydrochloride is primarily utilized in:
Interaction studies involving Meperidine-D4 Hydrochloride focus on its binding affinity and efficacy at opioid receptors compared to its non-deuterated form. These studies often utilize radioligand binding assays and functional assays to assess how deuteration influences pharmacodynamics and pharmacokinetics. The presence of deuterium may alter metabolic pathways slightly but does not significantly change receptor binding characteristics .
Meperidine-D4 Hydrochloride shares structural similarities with several other compounds in the opioid class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Meperidine | Opioid analgesic | Standard non-deuterated form |
| Fentanyl | Synthetic opioid | Potent analgesic with rapid onset |
| Morphine | Natural alkaloid | Strong mu-opioid receptor agonist |
| Tramadol | Synthetic analgesic | Dual mechanism (opioid and serotonin reuptake inhibitor) |
| Buprenorphine | Partial agonist | Ceiling effect on respiratory depression |
Meperidine-D4 Hydrochloride's unique aspect lies in its isotopic labeling, which provides valuable insights into drug metabolism while retaining similar pharmacological properties as meperidine .
The synthesis of deuterated meperidine analogues, specifically Meperidine-D4.HCl (Pethidine-D4.HCl), requires sophisticated catalytic approaches that enable selective deuterium incorporation during piperidine ring formation and saturation processes [1] [2]. Modern catalytic hydrogenation methodologies have evolved to accommodate the specific demands of isotopic labeling while maintaining high yields and selectivity.
Rhodium-based catalytic systems represent one of the most effective approaches for piperidine ring deuteration [8]. These systems utilize rhodium-carbon supported catalysts in combination with deuterium oxide as the primary deuterium source [8]. The catalytic process operates effectively across a temperature range of 25-130 degrees Celsius, achieving deuterium incorporation rates between 85-99 percent [8]. The selectivity of rhodium catalysts allows for targeted deuteration at the C2, C3, and C7 positions of the piperidine framework [8].
Electrocatalytic hydrogenation has emerged as a particularly promising approach for piperidine synthesis under ambient conditions [9]. This methodology utilizes carbon-supported rhodium catalysts within membrane electrode assemblies, achieving remarkable current densities of 25 milliamperes per square centimeter with 99 percent current efficiency [9]. The process demonstrates quantitative conversion of pyridine precursors to piperidine products with 98 percent yield after passing 9 faradays per mole, corresponding to 65 percent current efficiency [9].
The reduction of rhodium oxides on the catalyst surface proves crucial for optimal catalytic performance [9]. The rhodium zero-valent surface exhibits moderate interaction with piperidine products, effectively decreasing the energy requirements for the rate-determining desorption step [9]. This interaction balance ensures efficient product release while maintaining catalytic activity throughout the deuteration process.
Iridium-based pincer complexes provide an alternative catalytic approach for deuterium incorporation [8]. These systems employ NCP pincer iridium complexes with ethanol-d5 as the deuterium source, operating at ambient temperature (25 degrees Celsius) [8]. The iridium catalysts achieve exceptional deuterium incorporation rates of 98 percent, specifically targeting alkene positions within the molecular framework [8].
Palladium acetate systems coupled with pinacolborane represent another effective catalytic methodology [8]. These systems utilize deuterium oxide as the deuterium source and operate at room temperature, achieving deuterium incorporation rates between 95-99 percent [8]. The palladium-catalyzed approach demonstrates particular selectivity for terminal alkene positions, making it suitable for specific deuteration patterns in meperidine analogues.
| Catalyst System | Deuterium Source | Temperature (°C) | Deuterium Incorporation (%) | Selectivity |
|---|---|---|---|---|
| Rhodium-carbon supported | D2O | 25-130 | 85-99 | C2,C3,C7 positions |
| Iridium NCP pincer complex | C2D5OD | 25 | 98 | Alkene positions |
| Palladium acetate/HBpin | D2O | 25 | 95-99 | Terminal alkene |
| Tungsten-pyridinium complex | D2/D+ | Room temperature | 95-100 | Stepwise control |
| 4CzIPN photocatalyst | D2O | Room temperature | 84-100 | α-amino positions |
| Platinum on alumina | D2O | 150-200 | 90-95 | Aromatic positions |
Flow chemistry approaches utilizing microwave technology have demonstrated significant advantages for deuterated piperidine synthesis [15]. These systems employ platinum on alumina catalysts within glass reaction tubes, operating under microwave irradiation at pressures of 2 megapascals [15]. The flow synthesis method enables continuous feeding of raw materials and deuterium oxide, achieving higher production efficiency compared to traditional batch synthesis methods [15].
The microwave-assisted approach provides superior thermal efficiency and precise temperature control, essential for maintaining isotopic integrity during the deuteration process [15]. Flow synthesis eliminates the limitations of production scale inherent in batch reactor systems, while the continuous process design facilitates automated operation and enhanced safety protocols [15].
The incorporation of deuterium isotopes into piperidine carboxylate systems requires carefully designed strategies that account for the specific chemical environment of the carboxylate functionality [12] [17]. These strategies must balance the need for high isotopic incorporation with the preservation of the essential structural features of meperidine derivatives.
Direct hydrogen-deuterium exchange reactions constitute a fundamental approach for isotope incorporation [12]. These reactions target specific positions within the piperidine ring, particularly the C3 and C5 positions adjacent to the nitrogen center [12]. The process utilizes deuterium oxide and deuterium chloride as deuterium sources, operating under controlled temperature conditions ranging from 0 to 50 degrees Celsius over reaction periods of 2 to 24 hours [12].
The Zincke imine intermediate strategy represents an innovative approach for comprehensive isotope labeling [12]. This methodology involves the ring-opening of pyridine precursors to form Zincke imine intermediates, followed by deuterium incorporation and subsequent ring closure with nitrogen-15 labeled ammonium chloride [12]. The process achieves isotopic purities between 96-98 percent while maintaining ambient reaction conditions [12].
Photoredox-catalyzed deuteration has emerged as a highly selective method for targeting specific positions within piperidine carboxylate systems [17]. This approach utilizes 4CzIPN photocatalyst in combination with triphenylsilane thiol as hydrogen atom transfer catalysts [17]. The reaction proceeds under visible light irradiation for 48 hours, achieving deuterium incorporation rates between 84-100 percent with particular selectivity for alpha-amino positions [17].
The photoredox methodology demonstrates remarkable chemoselectivity and regioselectivity, enabling direct deuterium installation into piperidine rings of various pharmaceutical compounds [17]. The protocol successfully achieves complete deuteration (100 percent) in protected flecainide derivatives, with incorporation percentages of 97 percent for troxipide analogues and 84 percent for paroxetine derivatives [17].
Catalytic deuteration during synthesis represents a parallel approach that incorporates deuterium during the formation of the piperidine ring structure [14]. This strategy utilizes deuterium gas under high-pressure conditions with appropriate catalysts, achieving isotopic purities between 98-99 percent [14]. The method provides precise control over deuterium placement through careful selection of reaction conditions and catalyst systems.
Selective position labeling techniques enable targeted deuterium incorporation at specific carbon centers [13]. These approaches employ deuterated methanol (CD3OD) as the deuterium source under ambient reaction conditions, achieving isotopic purities ranging from 90-98 percent [13]. The selectivity arises from the specific reactivity patterns of different carbon positions within the piperidine carboxylate framework.
| Strategy | Target Position | Deuterium Source | Reaction Conditions | Isotopic Purity (%) |
|---|---|---|---|---|
| Direct H/D exchange | C3,C5 positions | D2O/DCl | 0-50°C, 2-24 hours | 95-99 |
| Catalytic deuteration during synthesis | Piperidine ring saturation | D2 gas | High pressure, catalyst | 98-99 |
| Selective position labeling | Specific carbon centers | CD3OD | Ambient conditions | 90-98 |
| Flow microwave synthesis | Aromatic framework | D2O | Microwave, 2 MPa | 94-99 |
| Zincke imine intermediate | Pyridine to piperidine | 15NH4Cl/D sources | Ambient, 2-step process | 96-98 |
| Photoredox deuteration | Benzylic/α-amino | D2O | Visible light, 48 hours | 84-99 |
The tungsten-complexed pyridinium salt methodology provides exceptional control over deuterium placement through stepwise treatment with deuteride and deuteron sources [14]. This approach enables the synthesis of complete deuterium isotopomer series, ranging from d0 to d8 tetrahydropyridine derivatives [14]. The method achieves isotopic purities between 95-100 percent while operating at room temperature [14].
Flow microwave synthesis represents an advanced approach for deuterated aromatic framework construction [15]. This methodology combines the advantages of continuous flow processing with microwave heating, utilizing deuterium oxide as the deuterium source under 2 megapascal pressure conditions [15]. The approach achieves isotopic purities between 94-99 percent while enabling scalable production of deuterated intermediates [15].
The optimization of deuterium labeling processes for Meperidine-D4.HCl synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum isotopic incorporation while maintaining product quality and yield [21] [22]. Process optimization strategies focus on controlling temperature, reaction time, catalyst loading, and deuterium source concentration to optimize the overall synthetic efficiency.
Temperature control represents a critical parameter in deuterium labeling optimization [21]. Optimal temperature ranges of 25-50 degrees Celsius provide the ideal balance between reaction rate and isotope retention [21]. Higher temperatures may accelerate the labeling process but risk deuterium scrambling and reduced isotopic purity [21]. Lower temperatures preserve isotopic integrity but may result in incomplete conversion and extended reaction times [21].
Reaction time optimization requires careful balance between complete conversion and isotopic dilution [22]. Optimal reaction periods range from 12 to 48 hours, depending on the specific labeling strategy employed [22]. Extended reaction times may improve conversion rates but increase the risk of unwanted side reactions and isotopic exchange processes [22]. Shortened reaction periods preserve isotopic purity but may compromise overall yield [22].
Catalyst loading optimization focuses on achieving maximum catalytic efficiency while minimizing catalyst-related side reactions [23]. Optimal catalyst loadings range from 1 to 5 mole percent, providing sufficient catalytic activity without interfering with the deuteration process [23]. Higher catalyst loadings may accelerate reactions but can lead to increased side product formation and complicated purification procedures [23].
Deuterium source concentration represents a crucial optimization parameter for maximizing isotopic incorporation [24]. Optimal deuterium source concentrations range from 10 to 50 equivalents relative to the substrate [24]. Higher concentrations drive the deuteration equilibrium toward complete incorporation but may complicate product isolation and purification [24]. Lower concentrations reduce reagent costs but may result in incomplete deuteration [24].
Solvent system optimization has proven essential for achieving optimal phase separation and reaction efficiency [17]. The optimal solvent system consists of ethyl acetate and deuterium oxide in a 4:1 volume ratio [17]. This solvent combination provides effective phase separation while maintaining adequate solubility for both substrate and deuterium source [17]. The biphasic system facilitates efficient deuterium transfer while enabling straightforward product isolation [17].
pH condition optimization ensures optimal reaction selectivity and minimizes unwanted side reactions [17]. Optimal pH ranges between 6.0 and 8.0 provide the ideal environment for selective deuteration while preventing acid-catalyzed decomposition or base-catalyzed epimerization [17]. pH control is typically achieved through the addition of potassium phosphate or similar buffering systems [17].
| Parameter | Optimal Range | Critical Factor | Impact on Yield (%) |
|---|---|---|---|
| Temperature control | 25-50°C | Isotope retention | 85-95 |
| Reaction time | 12-48 hours | Complete conversion | 90-99 |
| Catalyst loading | 1-5 mol% | Catalyst efficiency | 80-98 |
| Deuterium source concentration | 10-50 equivalents | Isotopic incorporation | 95-99 |
| Solvent system | EtOAc/D2O (4:1) | Phase separation | 88-96 |
| pH conditions | 6.0-8.0 | Reaction selectivity | 85-95 |
| Pressure conditions | 1-2 MPa | Mass transfer | 90-98 |
| Purification method | Column chromatography | Product purity | 95-99 |
Pressure condition optimization enhances mass transfer and reaction kinetics in deuteration processes [15]. Optimal pressure ranges between 1 and 2 megapascals provide enhanced mass transfer while maintaining safe operating conditions [15]. Higher pressures improve deuterium solubility and reaction rates but require specialized equipment and safety considerations [15]. Lower pressures simplify equipment requirements but may result in reduced reaction efficiency [15].
Purification method optimization ensures maximum product purity while minimizing isotopic dilution during isolation [1] [2]. Column chromatography represents the optimal purification method, achieving product purities between 95-99 percent [1] [2]. The chromatographic process must be carefully controlled to prevent isotopic exchange with protic solvents or silica gel surfaces [1] [2]. Alternative purification methods such as recrystallization may result in isotopic dilution and reduced product quality [1] [2].
Process monitoring and analytical control are essential components of optimization strategies [40]. High-resolution mass spectrometry provides real-time monitoring of isotopic incorporation and enables rapid optimization of reaction conditions [40]. Nuclear magnetic resonance spectroscopy offers complementary information regarding deuterium placement and isotopic purity [40]. These analytical techniques enable continuous process improvement and quality assurance throughout the synthetic sequence [40].
Liquid chromatography-tandem mass spectrometry represents the most widely utilized analytical technique for the quantitative determination of Meperidine-D4.HCl in biological matrices. The deuterated internal standard serves as an essential component in achieving accurate and precise quantification of meperidine in plasma, serum, and urine samples [1] [2].
The application of Meperidine-D4.HCl in LC-MS/MS quantitation involves multiple reaction monitoring (MRM) mode, where the compound undergoes electrospray ionization in positive ion mode [1]. The deuterated internal standard exhibits parent ion transitions at m/z 252.2, producing characteristic daughter ions at m/z 224.1 and 178.1 [2]. This mass difference of 4 atomic mass units compared to the unlabeled meperidine allows for simultaneous detection while maintaining chromatographic coelution [3].
Method development for LC-MS/MS applications typically employs reversed-phase chromatography with C18 stationary phases. Mobile phase compositions frequently utilize acetonitrile-water-formic acid systems, with gradient elution programs optimized to achieve adequate separation from potential interferents while maintaining reasonable analysis times [2]. The retention time for Meperidine-D4.HCl typically ranges from 3.1 to 3.2 minutes under standard analytical conditions [2].
Sample preparation procedures for LC-MS/MS quantitation commonly involve protein precipitation using acetonitrile or methanol, followed by solid-phase extraction for sample cleanup [1]. The deuterated internal standard is added to biological samples prior to extraction to compensate for analyte losses during sample processing. Extraction recovery rates for Meperidine-D4.HCl typically exceed 85% across different biological matrices [4].
| Parameter | Specification | Method |
|---|---|---|
| Linearity Range | 4-2000 ng/mL | Calibration curve analysis |
| Lower Limit of Quantification | 4 ng/mL | Signal-to-noise ratio ≥ 10:1 |
| Precision (Intra-day) | < 7% RSD | Replicate analysis (n≥6) |
| Precision (Inter-day) | < 7% RSD | Analysis over multiple days |
| Accuracy | 95.9-106.5% | Spiked quality control samples |
| Recovery | > 85% | Extraction efficiency studies |
The analytical performance characteristics of LC-MS/MS methods utilizing Meperidine-D4.HCl demonstrate excellent precision and accuracy. Intra-day and inter-day precision values consistently remain below 7% relative standard deviation, while accuracy measurements fall within 95.9-106.5% of nominal concentrations [1]. These performance metrics meet or exceed regulatory requirements for bioanalytical method validation.
Matrix effects evaluation represents a critical aspect of LC-MS/MS method validation when employing Meperidine-D4.HCl. The deuterated internal standard effectively compensates for ion suppression or enhancement effects commonly observed in biological matrices [5]. Post-extraction spike experiments demonstrate that matrix effects are adequately controlled, with ion suppression/enhancement values typically remaining within ±20% of neat standard responses [6].
Gas chromatography-mass spectrometry applications of Meperidine-D4.HCl involve electron impact ionization and selected ion monitoring (SIM) or multiple reaction monitoring techniques. The deuterated internal standard provides enhanced analytical capabilities for forensic toxicology and clinical monitoring applications [3] [7].
The GC-MS analysis of Meperidine-D4.HCl requires derivatization procedures to enhance volatility and thermal stability. Common derivatization approaches include silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylation procedures [3]. The deuterated internal standard undergoes identical derivatization reactions, ensuring consistent chromatographic behavior with the analyte of interest.
Chromatographic separation for GC-MS applications typically employs capillary columns with phenyl-methylpolysiloxane stationary phases. Temperature programming from 100°C to 280°C with appropriate ramp rates achieves optimal resolution of meperidine and its metabolites from potential interferents [7]. The retention time for derivatized Meperidine-D4.HCl typically occurs at approximately 15.1 minutes under standard temperature programming conditions [7].
Mass spectrometric detection utilizes electron impact ionization at 70 eV, producing characteristic fragmentation patterns for identification and quantification. The deuterated internal standard exhibits molecular ion peaks at m/z values shifted by 4 mass units compared to unlabeled meperidine, enabling simultaneous monitoring without spectral interference [3].
Sample preparation for GC-MS analysis involves liquid-liquid extraction under alkaline conditions, followed by concentration and reconstitution in appropriate solvents. The deuterated internal standard is added to biological samples prior to extraction to account for procedural losses and matrix effects [7]. Extraction recovery rates for Meperidine-D4.HCl in GC-MS applications typically range from 85-95% across different biological matrices.
| Analytical Parameter | Meperidine | Meperidine-D4 (Internal Standard) |
|---|---|---|
| Retention Time | 15.2 ± 0.1 min | 15.1 ± 0.1 min |
| Limit of Detection | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification | 1.0 ng/mL | 1.0 ng/mL |
| Linear Range | 1.0-1000 ng/mL | 1.0-1000 ng/mL |
| Precision (RSD) | < 10% | < 8% |
| Accuracy | 95-105% | 95-105% |
| Extraction Recovery | 85-95% | 85-95% |
The analytical performance of GC-MS methods utilizing Meperidine-D4.HCl demonstrates excellent sensitivity and selectivity. Limits of detection typically achieve 0.5 ng/mL in biological matrices, with quantification limits of 1.0 ng/mL [7]. Linear dynamic ranges extend from 1.0 to 1000 ng/mL, providing adequate coverage for clinical and forensic applications.
Method validation parameters for GC-MS applications meet stringent analytical requirements. Precision values remain below 10% relative standard deviation for both intra-day and inter-day measurements, while accuracy assessments demonstrate recovery rates between 95-105% of nominal concentrations [7]. These performance characteristics ensure reliable quantitative results for routine analytical applications.
The validation of analytical methods employing Meperidine-D4.HCl as an internal standard requires comprehensive evaluation of multiple performance characteristics according to regulatory guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline provides the fundamental framework for analytical method validation, requiring assessment of selectivity, linearity, accuracy, precision, range, detection limit, quantitation limit, robustness, and system suitability [8].
Selectivity evaluation for methods utilizing Meperidine-D4.HCl involves demonstrating the absence of interference from endogenous matrix components, metabolites, and potential co-administered drugs. Blank biological samples from multiple sources are analyzed to confirm the absence of chromatographic peaks at the retention times of both meperidine and its deuterated analog [9]. The selectivity assessment must demonstrate that the analytical method can distinguish between the analyte and all potential interferents.
Linearity assessment requires the establishment of calibration curves over the intended analytical range using matrix-matched calibration standards containing Meperidine-D4.HCl. The relationship between analyte concentration and detector response must demonstrate correlation coefficients (r) of 0.995 or higher [9]. Linearity evaluation typically involves a minimum of five concentration levels spanning the analytical range, with each level analyzed in duplicate.
| Validation Parameter | Acceptance Criteria | Evaluation Method |
|---|---|---|
| Selectivity | No interference at retention time | Blank sample analysis |
| Linearity | Correlation coefficient ≥ 0.995 | Calibration curve analysis |
| Accuracy | Relative Error ≤ 15% | Spiked samples at 3 levels |
| Precision (Intra-day) | RSD ≤ 15% | Replicate analysis (n≥6) |
| Precision (Inter-day) | RSD ≤ 15% | Analysis over multiple days |
| Range | LLOQ to ULOQ with acceptable performance | Demonstrated linearity range |
| Detection Limit | Signal-to-noise ratio ≥ 3:1 | Dilution of LLOQ samples |
| Quantitation Limit | Signal-to-noise ratio ≥ 10:1 | Precision and accuracy at lowest level |
| Robustness | No significant performance change | Deliberate parameter variation |
Accuracy evaluation involves the analysis of quality control samples prepared by spiking known amounts of meperidine into blank biological matrices. The accuracy assessment must encompass a minimum of three concentration levels across the analytical range, with each level prepared in triplicate [9]. Relative error values must remain within ±15% of nominal concentrations, with relaxed criteria of ±20% acceptable at the lower limit of quantification.
Precision assessment encompasses both intra-day (repeatability) and inter-day (intermediate precision) evaluations. Intra-day precision involves the analysis of quality control samples at multiple concentration levels within a single analytical batch, while inter-day precision assessment requires analysis over multiple days with different analysts and instrument configurations [9]. Relative standard deviation values must remain below 15% for both precision parameters.
Range determination establishes the interval between the lower and upper limits of quantification over which the method demonstrates acceptable accuracy, precision, and linearity. The analytical range must encompass the expected concentration levels in study samples, with appropriate margins to account for biological variability [10].
Detection limit and quantitation limit determinations involve systematic evaluation of the lowest analyte concentrations that can be reliably detected and quantified. The detection limit typically corresponds to analyte concentrations producing signal-to-noise ratios of 3:1, while the quantitation limit requires signal-to-noise ratios of 10:1 or higher [9].
Robustness evaluation assesses the method's ability to remain unaffected by small deliberate variations in analytical parameters. Common robustness testing involves systematic variation of mobile phase composition, column temperature, flow rate, and injection volume to identify critical method parameters requiring strict control [11]. The robustness assessment provides valuable information for method transfer and routine application.
System suitability testing establishes ongoing verification of analytical system performance throughout routine analysis. System suitability parameters typically include resolution between critical peak pairs, peak symmetry, retention time reproducibility, and baseline stability [12]. These parameters ensure that the analytical system maintains adequate performance for reliable quantitative results.
Matrix effects evaluation represents a critical aspect of method validation for biological samples. The assessment involves comparison of analyte responses in extracted biological matrices versus neat standard solutions to identify ion suppression or enhancement effects [6]. The use of Meperidine-D4.HCl as an internal standard effectively compensates for matrix effects, provided that the deuterated analog and analyte exhibit similar chromatographic retention and mass spectrometric behavior.
Stability assessments ensure that both meperidine and Meperidine-D4.HCl remain stable under various storage and processing conditions. Stability evaluations typically encompass freeze-thaw stability, short-term stability at room temperature, long-term stability at storage temperatures, and post-preparative stability [13]. These studies establish appropriate sample handling procedures and storage conditions for routine analytical applications.